Sphingosine phosphorylcholine
Overview
Description
Sphingosine phosphorylcholine is a sphingolipid, a class of lipids that includes a sphingoid base backbone. This compound is a derivative of sphingosine, which is a long-chain amino alcohol. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sphingosine phosphorylcholine can be synthesized through the phosphorylation of sphingosine. This process typically involves the use of phosphorylating agents such as phosphoryl chloride or phosphoryl trichloride under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of sphingosine and phosphorylating agents into the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using techniques such as chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sphingosine phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced form using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of the phosphorylcholine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides; conducted in the presence of a base like sodium hydroxide to facilitate the substitution reaction.
Major Products:
Oxidation: Oxidized sphingosine derivatives.
Reduction: Reduced sphingosine derivatives.
Substitution: Alkylated sphingosine derivatives.
Scientific Research Applications
Sphingosine phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its role in maintaining cell membrane integrity and hydration
Mechanism of Action
Sphingosine phosphorylcholine exerts its effects through several molecular targets and pathways:
Cell Signaling: It acts as a signaling molecule by binding to specific receptors on the cell surface, initiating a cascade of intracellular events that regulate various cellular processes.
Molecular Targets: The primary targets include sphingosine-1-phosphate receptors, which are involved in regulating cell migration, proliferation, and survival.
Pathways Involved: The compound influences pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis
Comparison with Similar Compounds
Sphingosine phosphorylcholine is unique among sphingolipids due to its specific structure and functions. Similar compounds include:
Sphingomyelin: Similar in structure but differs in its role in forming myelin sheaths around nerve cells.
Ceramide: A precursor to this compound, involved in cellular stress responses and apoptosis.
Sphingosine-1-phosphate: A potent signaling molecule involved in immune cell trafficking and vascular development .
Properties
IUPAC Name |
2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWQKXBJUBAKS-WQADZSDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50ClN2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10216-23-6 | |
Record name | Sphingosine phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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